molecular formula C10H9N3O4 B13931322 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid

5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B13931322
M. Wt: 235.20 g/mol
InChI Key: BJENQCLSVYGDQF-UHFFFAOYSA-N
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Description

5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles have gained significant attention in the field of organic chemistry due to their versatile chemical properties and potential biological activities . This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and materials science.

Preparation Methods

. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to achieve regioselectivity. The general synthetic route includes the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction under appropriate conditions (e.g., Cu(I) catalyst, solvent, temperature).
  • Purification of the product.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar compounds to 5-(3-Methoxy-phenoxy)-1H-[1,2,3]triazole-4-carboxylic acid include other triazole derivatives such as:

  • 1,2,4-Triazole
  • 1,2,3-Triazole
  • 4-Amino-1,2,3-triazole

These compounds share the triazole core structure but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

4-(3-methoxyphenoxy)-1H-triazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O4/c1-16-6-3-2-4-7(5-6)17-9-8(10(14)15)11-13-12-9/h2-5H,1H3,(H,14,15)(H,11,12,13)

InChI Key

BJENQCLSVYGDQF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(NN=N2)C(=O)O

Origin of Product

United States

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